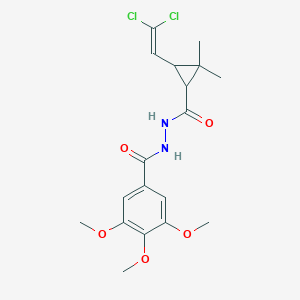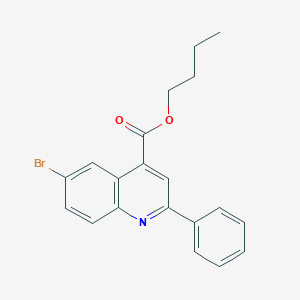![molecular formula C20H25ClN2O2S B388837 5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE CAS No. 312585-63-0](/img/structure/B388837.png)
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE is a complex organic compound that features a thiazole ring, a furan ring, and a chlorinated phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through the reaction of a halogenated ketone with thiourea. The furan ring can be synthesized separately and then coupled with the thiazole ring under specific conditions. The chlorinated phenyl group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chlorinated phenyl group may enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Furan Derivatives: Compounds such as furfural and 2-furoic acid contain the furan ring.
Chlorinated Phenyl Compounds: Chlorobenzene and 2-chlorophenol are examples of compounds with a chlorinated phenyl group.
Uniqueness
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE is unique due to its combination of a thiazole ring, a furan ring, and a chlorinated phenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
312585-63-0 |
|---|---|
Formule moléculaire |
C20H25ClN2O2S |
Poids moléculaire |
392.9g/mol |
Nom IUPAC |
5-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-3-hexyl-5-methyloxolan-2-one |
InChI |
InChI=1S/C20H25ClN2O2S/c1-3-4-5-6-9-14-12-20(2,25-18(14)24)17-13-26-19(23-17)22-16-11-8-7-10-15(16)21/h7-8,10-11,13-14H,3-6,9,12H2,1-2H3,(H,22,23) |
Clé InChI |
LELSJHVJXZQDIX-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3Cl |
SMILES canonique |
CCCCCCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopentyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388754.png)
![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXY-2-METHYLPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388755.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388756.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388758.png)
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388761.png)

![3-Allyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388763.png)
![N-(3,4-dimethylphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388767.png)
![3-Ethyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388769.png)
![3',5'-DI-TERT-BUTYL-6-CHLORO-2-ETHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE](/img/structure/B388770.png)

![1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-propanone](/img/structure/B388773.png)
![1,8-dibromo-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B388774.png)

